molecular formula C24H29N3O5S2 B2931217 (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-10-6

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2931217
CAS No.: 897617-10-6
M. Wt: 503.63
InChI Key: IJSCAOJTFDONNV-IZHYLOQSSA-N
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Description

(Z)-Methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a complex sulfamoyl-substituted benzoyl group and a methyl ester moiety. Its structure integrates a benzo[d]thiazole core modified with a 6-methyl substituent and an imino-linked 4-(N-butyl-N-ethylsulfamoyl)benzoyl group. Thiazole derivatives are widely explored for pharmaceutical applications, including antibiotic development, due to their bioactivity .

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-7-14-26(6-2)34(30,31)19-11-9-18(10-12-19)23(29)25-24-27(16-22(28)32-4)20-13-8-17(3)15-21(20)33-24/h8-13,15H,5-7,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCAOJTFDONNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the imino group: The imino group can be introduced through condensation reactions with appropriate amines or amides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzo[d]thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound’s structural uniqueness lies in its N-butyl-N-ethylsulfamoyl substituent, which distinguishes it from other benzothiazole derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Formula Applications/Properties Reference
Target Compound Benzo[d]thiazole 6-methyl, (Z)-imino-linked 4-(N-butyl-N-ethylsulfamoyl)benzoyl, methyl ester C₂₄H₂₈N₄O₅S₂ Hypothesized pharmaceutical use (based on thiazole bioactivity) N/A
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyanoacetate C₂₀H₁₅N₃O₂S Synthesized via three-component reaction; potential intermediates for bioactive molecules
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzo[d]thiazole 5,6-dimethyl, sulfamoylphenyl, acetamide C₁₈H₁₉N₅O₃S₂ Antibacterial activity (IR/NMR data confirmed structure)
(Z)-Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 6-bromo, methylsulfonylbenzoyl, ethyl ester C₁₉H₁₇BrN₂O₅S₂ Unspecified application; structural analog with bromo substituent
Metsulfuron-methyl (herbicide) Triazine-linked benzoate Sulfonylurea, methyl ester C₁₄H₁₅N₅O₆S Herbicidal activity (sulfonylurea class)
  • Sulfamoyl vs. Sulfonyl Groups : The target compound’s N-butyl-N-ethylsulfamoyl group contrasts with the methylsulfonyl group in ’s compound, which may alter electronic properties and binding affinity .
  • Ester Moieties: The methyl ester in the target compound differs from ethyl or cyanoacetate esters in analogs, impacting solubility and metabolic stability .

Physicochemical and Spectroscopic Properties

  • Hydrogen Bonding : ’s crystal structure analysis reveals N–H⋯O/N hydrogen bonds and π-π interactions stabilizing the lattice, a feature likely shared by the target compound due to its sulfamoyl and ester groups .
  • Spectroscopic Confirmation : IR and NMR data from (e.g., 1689 cm⁻¹ for C=O, δ 10.6 ppm for NHCO) provide a benchmark for validating similar functional groups in the target compound .

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • The compound features a complex structure that includes a methyl ester, a thiazole ring, and a sulfonamide group. These structural elements are often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Compounds containing sulfonamide moieties have been extensively studied for their antibacterial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism can be extrapolated to predict similar activity in the compound of interest.

Anticancer Potential

The presence of the benzo[d]thiazole moiety in the compound has been linked to anticancer activity. Research indicates that benzo[d]thiazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.

Enzyme Inhibition

Compounds with similar structures have shown potential as enzyme inhibitors, particularly those targeting carbonic anhydrases and other metabolic enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain cancers.

Case Studies

  • Study on Benzo[d]thiazole Derivatives : A study demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to this scaffold could enhance biological activity.
  • Sulfonamide Antibacterial Activity : Research involving sulfonamide derivatives showed varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications on activity.

Data Table: Summary of Biological Activities

Activity Mechanism Reference Studies
AntibacterialInhibition of folate synthesis ,
AnticancerInduction of apoptosis; inhibition of angiogenesis ,
Enzyme InhibitionTargeting metabolic enzymes ,

Q & A

Basic: What synthetic routes are recommended for this compound, and how do reaction conditions influence its stereochemical (Z/E) outcome?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfamoylation, imine formation, and esterification. Key steps:

Sulfamoyl Group Introduction : React 4-(N-butyl-N-ethylsulfamoyl)benzoyl chloride with a thiazole intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .

Imination : Use a Schiff base formation protocol with a primary amine-containing thiazole derivative, ensuring strict pH control (pH 6–7) to favor Z-isomer formation .

Esterification : Employ methyl 2-(2-aminothiazol-3-yl)acetate in the presence of a coupling agent (e.g., DCC/DMAP) .
Critical Parameters :

  • Temperature : Low temperatures reduce side reactions during sulfamoylation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the imine intermediate.
  • Catalysts : Use chiral catalysts (e.g., L-proline) to enhance Z-selectivity .

Advanced: How can reaction yields be optimized during scale-up, particularly to mitigate side reactions like hydrolysis or isomerization?

Methodological Answer:
Adopt Design of Experiments (DoE) to identify critical variables:

Factor Screening : Test variables (e.g., reactant stoichiometry, temperature, solvent) using a fractional factorial design .

Continuous-Flow Chemistry : Implement flow reactors to improve mixing and heat transfer, reducing hydrolysis of the sulfamoyl group .

In-Line Monitoring : Use FTIR or HPLC to track intermediate stability and adjust parameters in real time .
Example Optimization Table :

VariableOptimal RangeImpact on Yield
Temperature25–30°CPrevents imine degradation
SolventAnhydrous DCMReduces hydrolysis
Residence Time10–15 min (flow)Minimizes side products

Basic: Which spectroscopic techniques are most effective for characterizing the sulfamoyl and imino groups?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Sulfamoyl Group : Look for split peaks near δ 3.1–3.5 ppm (N-CH₂) and δ 1.2–1.6 ppm (alkyl chains) .
    • Imino Group : A sharp singlet at δ 8.2–8.5 ppm (C=N-H) .
  • IR Spectroscopy :
    • Sulfamoyl S=O stretches at 1150–1250 cm⁻¹ and 1320–1380 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SO₂N(Bu)Et) .

Advanced: How can discrepancies between X-ray crystallography and computational models regarding the compound’s conformation be resolved?

Methodological Answer:

Validation of Models :

  • Compare experimental (X-ray) torsion angles with density functional theory (DFT)-optimized structures .

Solvent Effects : Run MD simulations incorporating solvent (e.g., DMSO) to assess conformational flexibility .

Statistical Analysis : Use R-factor comparisons to evaluate model fit and identify outliers in crystallographic data .

Basic: What safety protocols are critical when handling intermediates with sulfamoyl and thiazole moieties?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .
  • Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., HCl gas during sulfamoylation) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Advanced: What strategies reduce batch-to-batch variability in the Z/E isomer ratio during synthesis?

Methodological Answer:

Catalyst Tuning : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to stabilize the Z-isomer .

Process Control :

  • Maintain strict pH control (±0.1 units) during imine formation.
  • Pre-dry solvents to <10 ppm H₂O .

Real-Time Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for in situ monitoring .

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